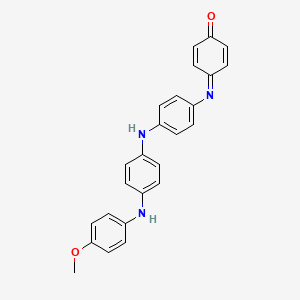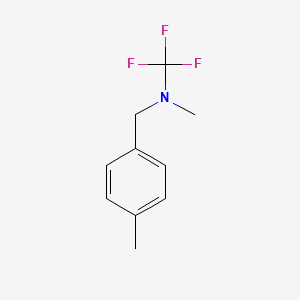
2-(4-Hexylphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hexylphenyl)quinoline: is an organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring. The compound this compound is characterized by the presence of a hexyl group attached to the phenyl ring, which is further connected to the quinoline core. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylphenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid. Another method involves the Pfitzinger reaction, where isatin derivatives react with aniline in the presence of a base to form quinoline derivatives.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction efficiency. Solvent recovery and recycling are also important considerations in industrial production to ensure sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-(4-Hexylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the quinoline ring, typically using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, halogens, catalysts such as iron(III) chloride.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
科学的研究の応用
Chemistry: 2-(4-Hexylphenyl)quinoline is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound derivatives have been investigated for their potential as therapeutic agents. Quinolines are known for their antimicrobial, antimalarial, and anticancer properties. The hexylphenyl modification may enhance the compound’s bioavailability and target specificity.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable, luminescent complexes makes it valuable in the field of optoelectronics.
作用機序
The mechanism of action of 2-(4-Hexylphenyl)quinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they may inhibit DNA gyrase or topoisomerase, enzymes crucial for bacterial DNA replication, leading to antibacterial effects. In optoelectronics, the compound’s luminescent properties are attributed to its ability to form stable excited states, which emit light upon relaxation.
類似化合物との比較
2-Phenylquinoline: Lacks the hexyl group, resulting in different solubility and reactivity.
4-Hexylquinoline: The hexyl group is attached directly to the quinoline ring, altering its electronic properties.
2-(4-Methylphenyl)quinoline: The presence of a methyl group instead of a hexyl group affects the compound’s steric and electronic characteristics.
Uniqueness: 2-(4-Hexylphenyl)quinoline’s unique combination of a hexyl group and a quinoline core imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents, increases its hydrophobicity, and may improve its interaction with biological targets or electronic materials.
特性
分子式 |
C21H23N |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
2-(4-hexylphenyl)quinoline |
InChI |
InChI=1S/C21H23N/c1-2-3-4-5-8-17-11-13-19(14-12-17)21-16-15-18-9-6-7-10-20(18)22-21/h6-7,9-16H,2-5,8H2,1H3 |
InChIキー |
IBHQERJRFBRAAK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


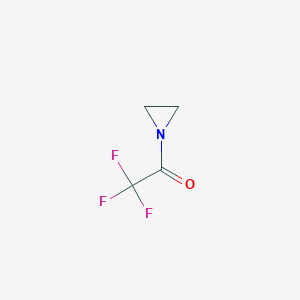



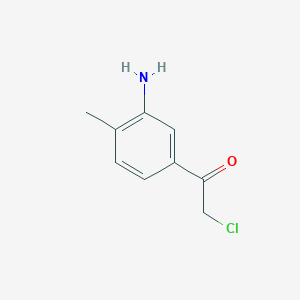
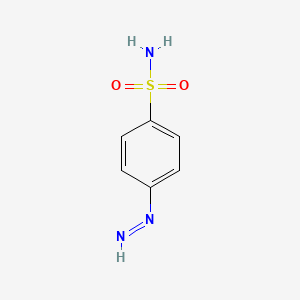


![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
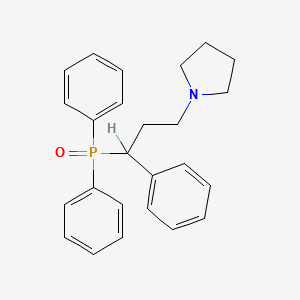
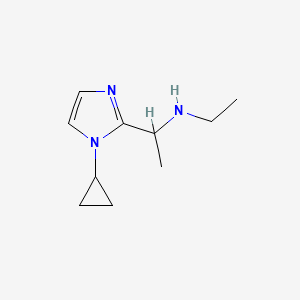
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
